![molecular formula C22H22N2O4 B5188505 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as EO9, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mechanism of Action
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone works by targeting the hypoxic regions of tumors and inducing DNA damage. It does this by forming a covalent bond with DNA, which leads to the formation of DNA adducts. These adducts cause DNA damage and ultimately lead to cell death. 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to inhibit the growth and migration of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone as a research tool is its specificity for hypoxic regions of tumors. This makes it a promising alternative to traditional chemotherapy and radiation therapy, which can have harmful effects on healthy cells. However, 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has some limitations as a research tool. It is highly reactive and can be difficult to handle, which can lead to variability in experimental results. In addition, it has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are a number of future directions for research on 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone. One area of interest is the development of more stable analogs of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone that can be used as therapeutic agents. Another area of interest is the identification of biomarkers that can predict the response of tumors to 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone. In addition, there is interest in exploring the use of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone in combination with other anti-cancer agents to enhance its effectiveness. Finally, there is interest in exploring the potential of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory disorders.
Synthesis Methods
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone is synthesized through a multi-step process involving the reaction of 2-hydroxy-1,4-naphthoquinone with 4-ethoxyaniline and morpholine. The final product is a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone works by targeting the hypoxic regions of tumors, which are areas with low oxygen levels. These regions are often resistant to traditional chemotherapy and radiation therapy, making 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone a promising alternative.
properties
IUPAC Name |
2-(4-ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-2-28-16-9-7-15(8-10-16)23-19-20(24-11-13-27-14-12-24)22(26)18-6-4-3-5-17(18)21(19)25/h3-10,23H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDGRQBHQYVGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.